Glycyl-glycine-15N2
Description
Historical Trajectory of Stable Isotope Applications in Peptide Science and Biochemistry
The exploration of stable isotopes in biological research dates back to the early 20th century, with foundational work by scientists like Frederick Soddy who recognized the existence of isotopes solubilityofthings.com, nih.gov. The 1930s marked a pivotal era with pioneers like Rudolph Schoenheimer and David Rittenberg, who utilized deuterium (B1214612) (²H) to trace lipid metabolism in vivo physoc.org, nih.gov, nih.gov. Their work, along with the subsequent incorporation of other stable isotopes like ¹⁵N, ¹³C, and ¹⁸O, laid the groundwork for modern biochemistry and the understanding of metabolic flux nih.gov, physoc.org, nih.gov.
The development of mass spectrometry provided the analytical power necessary to detect and quantify these subtle mass differences, propelling the application of stable isotopes across various biological disciplines nih.gov, nih.gov. In peptide and protein science, stable isotopes have been instrumental in elucidating protein synthesis, turnover rates, metabolic pathways, and structural dynamics, becoming indispensable tools for understanding complex biological systems , alfa-chemistry.com, nih.gov, nih.gov, physoc.org, researchgate.net.
Strategic Rationale for the Selection of Glycyl-glycine-¹⁵N₂ as a Research Probe and Model System
Glycyl-glycine is a simple dipeptide composed of two glycine (B1666218) residues linked by a peptide bond. Its small size, defined chemical structure, and the presence of two nitrogen atoms—one in the terminal amino group and one within the peptide bond—make it an excellent model system for studying ¹⁵N labeling strategies cpcscientific.com.
The Glycyl-glycine-¹⁵N₂ molecule, where both nitrogen atoms are enriched with the ¹⁵N isotope, serves as a valuable probe for several reasons:
Model for Labeling Efficiency: It allows researchers to assess the efficiency and completeness of ¹⁵N incorporation during synthesis or metabolic processes.
Methodological Development: It can be used to validate analytical techniques, such as mass spectrometry-based quantification or NMR structural studies, by providing a well-characterized labeled molecule.
Internal Standard: Labeled peptides like Glycyl-glycine-¹⁵N₂ can serve as internal standards in quantitative analyses, allowing for precise calibration and normalization of experimental data cpcscientific.com, washington.edu.
Fundamental Studies: Its simplicity makes it amenable to studying basic principles of peptide metabolism, tracer kinetics, and the impact of isotopic enrichment on molecular behavior.
Overview of Advanced Methodologies Facilitated by ¹⁵N-Labeling in Peptide and Protein Research
The incorporation of ¹⁵N into peptides and proteins unlocks a range of advanced analytical methodologies:
Quantitative Proteomics: ¹⁵N labeling is a cornerstone of quantitative proteomics, enabling relative and absolute quantification of proteins using mass spectrometry acs.org, cpcscientific.com, galaxyproject.org, nih.gov, springernature.com, nih.gov, frontiersin.org. By introducing a mass shift, ¹⁵N-labeled peptides can be distinguished from unlabeled counterparts, allowing for the precise measurement of protein abundance changes between different samples or conditions acs.org, galaxyproject.org, frontiersin.org. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the Absolute QUAntitation (AQUA) method leverage ¹⁵N labeling for accurate quantitation cpcscientific.com, washington.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N labeling is indispensable for high-resolution NMR studies of peptide and protein structure, dynamics, and interactions wikipedia.org, , cpcscientific.com, sigmaaldrich.com, genscript.com, researchgate.net, uzh.ch, utoronto.ca. The improved spectral resolution and sensitivity afforded by ¹⁵N nuclei are critical for assigning resonances, determining three-dimensional structures, and investigating dynamic processes at the atomic level , sigmaaldrich.com, chemie-brunschwig.ch. Site-specific labeling strategies further enhance the information obtainable from NMR experiments sigmaaldrich.com.
Metabolic Flux Analysis (MFA): ¹⁵N-labeled compounds are vital tracers in metabolic flux analysis, a technique used to quantitatively describe metabolic pathways and cellular fluxes alfa-chemistry.com, creative-proteomics.com, creative-proteomics.com, medchemexpress.com, nih.gov. By tracing the incorporation and distribution of ¹⁵N through metabolic networks, researchers can elucidate nitrogen cycling, amino acid metabolism, and protein synthesis pathways , alfa-chemistry.com, creative-proteomics.com, creative-proteomics.com.
Peptide Synthesis and Characterization: ¹⁵N-labeled amino acids can be incorporated into synthetic peptides, facilitating their characterization and use in various biochemical assays or as standards cpcscientific.com, genscript.com.
Data Table: Mass Difference in Glycyl-glycine with ¹⁵N Enrichment
The incorporation of ¹⁵N isotopes into Glycyl-glycine results in a predictable increase in molecular mass, which is a key principle exploited in mass spectrometry-based quantification.
| Component | Chemical Formula | Approximate Molecular Weight (Da) |
| Glycyl-glycine (natural abundance) | C₄H₈N₂O₃ | 132.12 |
| Glycyl-glycine-¹⁵N₂ (fully ¹⁵N enriched) | C₄H₈(¹⁵N)₂O₃ | 134.12 |
| Mass Difference due to ¹⁵N₂ enrichment | ~2.00 |
Note: Molecular weights are approximate and calculated using standard atomic masses for natural isotopic abundance and the mass of ¹⁵N.
Compound List
Glycyl-glycine-¹⁵N₂
Glycyl-glycine
Nitrogen-14 (¹⁴N)
Nitrogen-15 (¹⁵N)
Deuterium (²H)
Carbon-13 (¹³C)
Oxygen-18 (¹⁸O)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-(15N)azanylacetyl)(15N)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)/i5+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWOPBAYDPSLA-MPOCSFTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[15NH]CC(=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745868 | |
| Record name | (~15~N)Glycyl(~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108451-47-4 | |
| Record name | (~15~N)Glycyl(~15~N)glycine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00745868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108451-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Methodologies for the Chemical Synthesis and Isotopic Incorporation of Glycyl Glycine 15n2
Chemical Synthesis Routes for Glycyl-glycine-¹⁵N₂
The synthesis of Glycyl-glycine-¹⁵N₂ can be achieved through several distinct routes, each offering advantages in terms of efficiency, purity, and scalability. These methods rely on the use of ¹⁵N-labeled glycine (B1666218) precursors, where the ¹⁵N isotope is incorporated into the amino group.
Solid-Phase Peptide Synthesis (SPPS) Incorporating ¹⁵N-Labeled Amino Acid Precursors
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids on a solid support. nih.gov The synthesis of Glycyl-glycine-¹⁵N₂ via SPPS would involve the sequential coupling of two ¹⁵N-labeled glycine residues.
The process commences with the attachment of the first Fmoc-protected ¹⁵N-glycine to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group and is removed under mild basic conditions, typically with piperidine. nih.gov The subsequent coupling of the second Fmoc-¹⁵N-glycine is facilitated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). This cycle of deprotection and coupling is repeated for each amino acid. Upon completion of the dipeptide sequence, the peptide is cleaved from the resin, and side-chain protecting groups (if any) are removed, usually with a strong acid such as trifluoroacetic acid (TFA).
A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin-bound peptide. nih.gov This simplifies the purification process, as the desired peptide remains attached to the solid support throughout the synthesis.
| Step | Description | Reagents |
| 1. Resin Loading | Attachment of the first Fmoc-¹⁵N-glycine to the solid support. | Fmoc-¹⁵N-glycine, Resin (e.g., Wang resin), Coupling agents |
| 2. Fmoc Deprotection | Removal of the Fmoc protecting group from the N-terminus. | Piperidine in DMF |
| 3. Coupling | Addition of the second Fmoc-¹⁵N-glycine to the deprotected N-terminus. | Fmoc-¹⁵N-glycine, Coupling reagents (e.g., HBTU, HATU) |
| 4. Final Deprotection | Removal of the Fmoc group from the final glycine residue. | Piperidine in DMF |
| 5. Cleavage | Release of the Glycyl-glycine-¹⁵N₂ from the resin support. | Trifluoroacetic acid (TFA) cocktail |
Solution-Phase Synthesis Strategies for Dipeptide Formation with ¹⁵N Enrichment
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, offers flexibility and is well-suited for the large-scale synthesis of short peptides like Glycyl-glycine-¹⁵N₂. mdpi.com A notable approach involves the use of titanium tetrachloride (TiCl₄) as a condensing agent, often accelerated by microwave heating. mdpi.com
In a typical procedure, an N-protected ¹⁵N-glycine (e.g., Boc-¹⁵N-glycine) and a C-terminally protected ¹⁵N-glycine methyl ester hydrochloride are dissolved in an anhydrous solvent like pyridine. TiCl₄ is then added to facilitate the formation of the peptide bond between the two ¹⁵N-labeled glycine residues. mdpi.com The reaction mixture is subjected to microwave irradiation for a short period, which significantly accelerates the reaction rate. mdpi.com Following the reaction, the product is isolated and purified.
Another classical solution-phase method for synthesizing glycylglycine (B550881) involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride), which can be formed by heating glycine. wikipedia.org To produce Glycyl-glycine-¹⁵N₂, this method would be adapted by starting with ¹⁵N-glycine. The ¹⁵N-glycine would first be heated to form 2,5-diketopiperazine-¹⁵N₂, which is then hydrolyzed under basic conditions (e.g., with NaOH) followed by neutralization with acid to yield Glycyl-glycine-¹⁵N₂. google.com
| Strategy | Key Reagents | Advantages |
| TiCl₄-Mediated Coupling | Boc-¹⁵N-glycine, ¹⁵N-glycine methyl ester, TiCl₄, Pyridine | Rapid synthesis with microwave assistance, high yields. mdpi.com |
| Diketopiperazine Hydrolysis | ¹⁵N-glycine, NaOH, HCl | Utilizes a simple starting material, suitable for large-scale production. google.com |
Enzymatic Synthesis Approaches for Regioselective ¹⁵N Incorporation in Peptide Systems
Enzymatic methods for peptide synthesis offer high regio- and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing the risk of side reactions. mdpi.com For the synthesis of Glycyl-glycine-¹⁵N₂, a ligase enzyme could be employed to catalyze the formation of the peptide bond between two ¹⁵N-glycine molecules.
This approach would typically involve an N-terminally unprotected ¹⁵N-glycine and a C-terminally activated ¹⁵N-glycine (e.g., an ester). The enzyme would specifically catalyze the formation of the peptide bond, ensuring that only the desired dipeptide is formed. The high selectivity of enzymes eliminates the possibility of forming longer peptides or side products. mdpi.com While highly specific, the optimization of reaction conditions such as pH, temperature, and substrate concentrations is crucial for achieving high yields.
Chemoenzymatic Combination Approaches for Enhanced Specificity and Yield
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. nih.govrsc.org For the synthesis of Glycyl-glycine-¹⁵N₂, a chemoenzymatic approach could involve the chemical synthesis of ¹⁵N-labeled glycine precursors with specific modifications that make them suitable substrates for an enzymatic ligation step. For instance, a chemically synthesized ¹⁵N-glycine derivative could be coupled to another ¹⁵N-glycine molecule using a specific ligase, offering a high degree of control over the final product. This combination can lead to higher yields and purity than purely chemical or enzymatic methods alone. nih.gov
Isotopic Purity Assessment and Enrichment Quantification Techniques in Labeled Peptides
The accurate determination of isotopic purity and the extent of ¹⁵N enrichment is critical for the application of Glycyl-glycine-¹⁵N₂ in quantitative studies. Mass spectrometry and NMR spectroscopy are the primary techniques used for this purpose.
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), is a powerful tool for assessing isotopic enrichment. nih.govvt.edu The incorporation of ¹⁵N results in a predictable mass shift in the peptide. For Glycyl-glycine-¹⁵N₂, where both nitrogen atoms are replaced with ¹⁵N, the molecular weight will be two units higher than the unlabeled counterpart. sigmaaldrich.com The isotopic distribution of the labeled peptide can be compared to theoretical profiles to calculate the percentage of ¹⁵N enrichment. nih.govresearchgate.net The presence of a peak corresponding to the unlabeled peptide would indicate incomplete incorporation of the ¹⁵N label. innovagen.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for characterizing ¹⁵N-labeled peptides. springernature.comprotein-nmr.org.uk ¹⁵N NMR can directly detect the ¹⁵N nuclei, providing information about their chemical environment and confirming their incorporation into the peptide backbone. Two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly useful. protein-nmr.org.uk Each amide group in the peptide gives rise to a specific cross-peak in the HSQC spectrum, and the presence of these peaks confirms the successful incorporation of ¹⁵N. researchgate.net
| Technique | Principle | Information Obtained |
| Mass Spectrometry (MALDI-TOF, ESI) | Measures the mass-to-charge ratio of ions. | Confirms the mass shift due to ¹⁵N incorporation and allows for the quantification of isotopic enrichment by analyzing the isotopic distribution. nih.govnih.gov |
| NMR Spectroscopy (¹⁵N NMR, ¹H-¹⁵N HSQC) | Exploits the magnetic properties of atomic nuclei. | Provides direct evidence of ¹⁵N incorporation, confirms the chemical environment of the ¹⁵N atoms, and can be used to assess the structural integrity of the peptide. springernature.comprotein-nmr.org.uk |
Optimization of Synthetic Yields and Stereochemical Integrity in ¹⁵N-Labeled Peptide Production
Maximizing the synthetic yield and maintaining the stereochemical integrity of the amino acid residues are crucial for the efficient and reliable production of ¹⁵N-labeled peptides.
Several strategies can be employed to optimize the yield of Glycyl-glycine-¹⁵N₂ synthesis. In SPPS, the choice of resin, coupling reagents, and reaction conditions plays a significant role. creative-peptides.com Using highly efficient coupling reagents like HATU or HCTU can improve coupling efficiency and reduce the formation of by-products. creative-peptides.com Double-coupling, where the coupling step is repeated, can also be used to ensure complete reaction, especially for difficult sequences. creative-peptides.com In solution-phase synthesis, optimizing parameters such as reaction time, temperature, and reagent concentrations is key to maximizing yield. creative-peptides.com
Since glycine is not a chiral amino acid, racemization is not a concern in the synthesis of Glycyl-glycine-¹⁵N₂. However, for peptides containing chiral amino acids, maintaining stereochemical integrity is paramount. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling step can help to suppress racemization. creative-peptides.com The stereochemical purity of the final product can be assessed using techniques such as chiral chromatography or by comparing the NMR spectra of the synthetic peptide to a known standard. nih.gov
Sophisticated Spectroscopic and Analytical Characterization Techniques for Glycyl Glycine 15n2
Nuclear Magnetic Resonance (NMR) Spectroscopy of Glycyl-glycine-15N2
NMR spectroscopy provides atomic-level insights into molecular structure and dynamics. For this compound, ¹⁵N labeling is crucial for many advanced NMR techniques, allowing for detailed analysis of the peptide backbone.
Solution-state NMR techniques are vital for studying molecules like this compound under conditions that mimic their native environment. These methods leverage the magnetic properties of the ¹⁵N nucleus to provide detailed structural and dynamic information.
Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Quantum Correlation (HMQC) experiments are fundamental for assigning resonances and determining the structure of peptides and proteins protein-nmr.org.ukescholarship.orgnih.gov. These experiments correlate the ¹H and ¹⁵N nuclei through scalar couplings, generating cross-peaks for each amino acid residue. For this compound, a ¹H-¹⁵N HSQC spectrum would display distinct cross-peaks corresponding to the amide protons and nitrogens of each glycine (B1666218) residue protein-nmr.org.uknih.govcopernicus.org. The dispersion of these peaks, particularly the ¹H chemical shifts, can provide initial insights into the local conformation and secondary structure, with residues in ordered structures like β-sheets often showing greater dispersion than those in disordered regions nih.gov. The analysis of these spectra is a prerequisite for more advanced NMR studies, enabling the assignment of specific nuclei and the collection of structural restraints nih.govuzh.ch.
The ¹⁵N chemical shift anisotropy (CSA) tensor describes the orientation-dependent variation in the ¹⁵N chemical shift. Understanding the CSA is critical for interpreting NMR data, especially in solid-state NMR and for advanced solution-state experiments like TROSY nih.govnih.govacs.org. Studies on peptides and proteins have shown that the ¹⁵N CSA tensor is sensitive to the local electronic environment, including hydrogen bonding and amide bond geometry nih.gov50megs.comacs.orgtitech.ac.jpresearchgate.netacs.org. Calculations have indicated that the orientation of the ¹⁵N CSA tensor can vary between different peptides and even within different crystalline forms of the same peptide nih.gov50megs.comacs.org. For instance, research on Boc-glycylglycyl[¹⁵N]glycine benzyl (B1604629) ester revealed significant variations in CSA asymmetry depending on the crystal lattice nih.gov. Hydrogen bonding has been shown to influence the principal values of the ¹⁵N CSA tensor, though its effect on the orientation is generally considered negligible nih.gov50megs.comacs.org. The ¹⁵N CSA tensor's magnitude and orientation are intrinsically linked to the amide bond's geometry and its electronic environment, providing insights into local structural parameters researchgate.netacs.org.
Table 1: Representative ¹⁵N CSA Tensor Components and Orientations in Peptides
| Peptide/Residue Context | ¹⁵N CSA Components (ppm) (σ₁₁, σ₂₂, σ₃₃) | Orientation Parameters (e.g., αN, βN) | Notes on Environment/Geometry | Reference |
| Boc-Gly-Gly-Gly-OBzl (Gly) | ~42, ~67, ~223 (axial symmetry assumed) | αN ≈ 145°, βN ≈ 24.5° | Triclinic lattice | nih.govacs.org |
| Boc-Gly-Gly-Gly-OBzl (Gly) | ~42, ~67, ~223 (highly asymmetric) | αN ≈ 22-24°, βN ≈ 24° | Monoclinic lattice | nih.govresearchgate.net |
| Model peptides (general) | Varies significantly | Varies significantly | α-helical, β-sheet | nih.govnih.gov |
Note: Values are representative and may vary based on computational methods and specific molecular environments.
Nuclear Overhauser Effect (NOE) experiments are crucial for determining inter-proton distances, which are fundamental restraints for 3D structure determination nih.govuzh.ch. ¹⁵N-edited NOE experiments are particularly useful for assigning NOEs to specific residues in ¹⁵N-labeled samples. These experiments involve transferring magnetization from protons to ¹⁵N nuclei, and then observing the NOE enhancement on the ¹⁵N-correlated ¹H signals. This allows for the identification of NOEs originating from specific ¹⁵N-labeled sites, thereby assigning NOEs to particular amino acid residues nih.govnih.govtitech.ac.jp. By analyzing the intensity of NOE cross-peaks, quantitative estimates of inter-nuclear distances (typically within 5-6 Å) can be obtained, providing vital information for calculating the three-dimensional structure of this compound uzh.chnih.govtitech.ac.jp.
Table 2: ¹⁵N Relaxation Parameters and Their Interpretation for Peptide Dynamics
| Parameter | Measurement Method(s) | Information Provided | Typical Application for this compound |
| T₁ (Longitudinal) | Inversion-recovery, saturation-recovery | Rate of recovery of magnetization; sensitive to overall tumbling and internal motion. | Characterizes ps-ns timescale dynamics. |
| T₂ (Transverse) | Spin-echo, CPMG | Rate of decay of transverse magnetization; sensitive to fast motions and exchange. | Probes ps-ns timescale dynamics and exchange processes. |
| ¹H-¹⁵N hetNOE | HSQC-based experiments | Ratio of cross-relaxation to longitudinal relaxation; reflects order parameter (S²). | Quantifies backbone order and flexibility. |
Note: Values are context-dependent and require specific experimental conditions.
Isotopic Perturbation of Chemical Shifts (IPCS) is a technique that exploits subtle changes in chemical shifts upon isotopic substitution to probe specific interactions, such as hydrogen bonding or solvent effects. While direct ¹⁵N IPCS studies on this compound might be less common than other NMR methods, the principle involves comparing ¹⁵N chemical shifts in isotopically distinct environments. For example, changes in hydrogen bonding can alter the electronic distribution around the ¹⁵N nucleus, leading to measurable shifts nih.gov50megs.comtitech.ac.jpnih.gov. Studies on glycine residues in solid-state peptides have shown that the N-H bond length, which is directly influenced by hydrogen bonding, correlates linearly with ¹⁵N shielding titech.ac.jpcapes.gov.br. Theoretical calculations also support the influence of hydrogen bonding on ¹⁵N chemical shifts and CSA tensors nih.gov50megs.comacs.orgnih.govfcien.edu.uy. By comparing ¹⁵N chemical shifts in different isotopic forms or in the presence of varying solvent conditions, researchers can gain insights into the nature and strength of these interactions.
Table 3: Influence of Hydrogen Bonding on ¹⁵N Chemical Shifts
| Interaction Type | Observed Effect on ¹⁵N Chemical Shift | Correlated Structural Parameter | Notes | Reference |
| N-H···O Hydrogen Bond | Downfield shift with decreasing N-H bond length | N-H bond length | Linear correlation observed in solid-state glycine peptides. | titech.ac.jpcapes.gov.br |
| Hydrogen Bonding | Affects principal values of ¹⁵N CSA tensor | N-H and C=O bonds | Generally negligible effect on CSA tensor orientation. | nih.gov50megs.comacs.org |
| Solvent Interactions | Can perturb electronic environment | Varies | Indirectly affects ¹⁵N chemical shifts and CSA tensors. | nih.govresearchgate.net |
Note: These observations are often derived from solid-state studies or computational analyses and may require adaptation for solution-state this compound.
Solid-State 15N NMR Methodologies
Solid-state NMR spectroscopy is a powerful tool for investigating the structure, conformation, and dynamics of molecules in the solid state, including peptides and proteins. The incorporation of 15N labels, as in this compound, significantly enhances spectral resolution and sensitivity, enabling detailed analysis of the peptide backbone and its interactions.
Magic-Angle Spinning (MAS) NMR for Microcrystalline or Amorphous this compound
Magic-Angle Spinning (MAS) NMR is a cornerstone technique for obtaining high-resolution spectra from solid samples. By spinning the sample at the magic angle (54.74°) relative to the external magnetic field, MAS NMR effectively averages out anisotropic interactions, such as dipolar couplings and chemical shift anisotropy, which would otherwise lead to broad, uninformative signals in static spectra titech.ac.jppnas.orgresearchgate.net. For this compound, Cross-Polarization (CP) MAS NMR is commonly employed. This technique enhances the signal from low-abundance 15N nuclei by transferring magnetization from abundant 1H nuclei. The resulting spectra provide distinct signals for the nitrogen atoms within the peptide backbone, allowing for the study of their local environments in microcrystalline or amorphous states titech.ac.jpresearchgate.netspringernature.com.
Probing Hydrogen Bonding Networks and Crystal Packing through 15N Chemical Shifts
The 15N chemical shift is highly sensitive to the electronic environment surrounding the nitrogen nucleus, making it an excellent probe for studying hydrogen bonding and crystal packing in peptides like this compound. Studies on glycine-containing peptides have demonstrated a correlation between the 15N chemical shift of amide nitrogens and the strength of hydrogen bonds they participate in titech.ac.jpcapes.gov.brtitech.ac.jp. Specifically, a downfield shift in the 15N chemical shift is often observed as the N···O hydrogen bond length decreases, indicating a change in electron density due to stronger hydrogen bonding interactions titech.ac.jpcapes.gov.br. The principal values of the 15N chemical shift tensors can provide even more detailed information about the orientation of the nitrogen's electronic environment relative to the molecular frame and its involvement in hydrogen bonding networks acs.orgacs.orgnih.gov. The analysis of these shifts in this compound can therefore reveal crucial details about its solid-state structure and intermolecular interactions.
Table 1: Correlation of 15N Chemical Shift with Hydrogen Bonding in Glycine Peptides
| Parameter / Observation | Technique | Finding | Source |
| 15N Chemical Shift (δ) of Glycine Amide Nitrogen | Solid-State 15N NMR | Downfield shift observed with decreasing N···O hydrogen bond length. | titech.ac.jpcapes.gov.br |
| Chemical Shift Tensor Elements (e.g., δ22) | Solid-State 15N NMR | Correlation found between tensor values and hydrogen bond length, particularly for cationic species. | acs.org |
| 15N Chemical Shift | Solid-State NMR | Sensitive to local electronic environment and hydrogen bonding in peptide backbones. | titech.ac.jpacs.org |
Investigation of Peptide Dynamics in Constrained Environments (e.g., Membranes, Fibrils) using 15N Labels
The study of peptide dynamics in challenging environments such as lipid bilayers or amyloid fibrils is crucial for understanding their biological function. 15N labeling in this compound allows for the application of solid-state NMR techniques to probe these dynamics. For instance, in membrane-bound peptides, 15N chemical shifts and dipolar couplings can provide information about the orientation of the peptide relative to the bilayer normal and reveal motional properties such as order parameters pnas.orgnih.govmeihonglab.comscirp.org. Reduced chemical shift anisotropy or specific motional models can indicate uniaxial rotational diffusion around the bilayer normal or other internal motions meihonglab.com. In the context of amyloid fibrils, site-specific 13C and 15N labeling, as could be applied to this compound if incorporated into a fibril, aids in determining molecular dynamics, order parameters, and conformational flexibility of specific residues within the fibril structure nih.govnih.gov.
Mass Spectrometry (MS) Applications and Methodological Advancements with this compound
Mass spectrometry offers high sensitivity and specificity for identifying and quantifying molecules, and its application to isotopically labeled compounds like this compound provides powerful analytical capabilities.
Isotope Ratio Mass Spectrometry (IRMS) for Precise 15N Abundance Determination and Tracing
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic composition of elements in a sample. For this compound, IRMS is used to quantify the exact abundance of the 15N isotope within the molecule. This is critical for ensuring the quality of labeled materials and for quantitative tracing studies in biological or chemical systems. Methods such as isotope dilution mass spectrometry (IDMS) combined with gas chromatography (GC-IRMS) have been developed for high-precision 15N determination in amino acids like glycine, achieving precisions as low as 0.01–0.06 atom % 15N diva-portal.orgslu.seucdavis.edu. These precise measurements enable the tracking of nitrogen flow through metabolic pathways or the quantification of labeled compounds in complex matrices.
Table 2: Precision of 15N Abundance Determination in Glycine using IRMS
| Method | Analyte | Precision (SD) | Application | Source |
| Isotope Dilution Mass Spectrometry (IDMS) | Glycine | 0.01–0.06 at% 15N | High-precision determination of 15N abundance; tracing studies in biological systems. | diva-portal.orgslu.se |
| GC-C-IRMS | Amino Acids | ± 1 ‰ (accuracy) | Compound-specific 13C and 15N analysis; traceability to primary isotopic reference materials. | ucdavis.edu |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotope Distribution Mapping
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of peptides by fragmenting them into smaller ions and analyzing their mass-to-charge ratios (m/z). For this compound, MS/MS can reveal characteristic fragmentation patterns, such as the formation of b- and y-ions, which correspond to the cleavage of peptide bonds massbank.euuab.edu. By analyzing the fragments generated from the 15N-labeled compound, it is possible to map the distribution of the 15N label across different fragments nih.govacs.orgresearchgate.netnih.gov. This isotope distribution mapping is crucial for understanding how the label is retained or distributed during fragmentation, which is essential for quantitative proteomics and metabolic tracing studies. High-resolution MS/MS can distinguish between isotopologues differing by small mass differences (e.g., due to 15N vs. 14N), allowing for precise quantification and identification of labeled peptides even in complex mixtures acs.orgnih.gov.
Development of Quantitative Analytical Assays Utilizing this compound as an Internal Standard in Proteomics and Metabolomics
This compound serves as a critical internal standard in quantitative proteomics and metabolomics workflows, primarily when employing mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The principle behind its use as an internal standard relies on the mass difference introduced by the isotopic enrichment of Nitrogen-15. When a known quantity of this compound is added to a biological sample, it co-elutes and co-ionizes with the endogenous, unlabeled Glycyl-glycine. This allows for the accurate quantification of the target analyte by correcting for variations that can occur during sample preparation, extraction, ionization, and detection. The stable isotope labeling ensures that the internal standard behaves chemically and physically almost identically to the native analyte, thereby minimizing matrix effects and improving the precision and accuracy of the quantitative measurements. This approach is fundamental for reliably determining the abundance of specific peptides or metabolites in complex biological matrices .
Vibrational Spectroscopy of this compound (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed insights into the molecular structure, bonding, and conformational states of molecules like this compound. These techniques probe the vibrational modes of a molecule, which are unique to its chemical structure and environment. IR spectroscopy measures the absorption of infrared radiation as molecules transition between vibrational energy levels, while Raman spectroscopy detects the inelastic scattering of light, which also corresponds to molecular vibrations. For peptides, these methods are particularly powerful for analyzing the peptide backbone and side chains scialert.netresearchgate.netnih.govchemicalbook.comchemicalbook.com.
Isotope-Edited Vibrational Spectroscopy for Assignment of Amide Modes
Isotopic substitution, such as the incorporation of 15N into this compound, is a powerful strategy for assigning specific vibrational modes, particularly those associated with the peptide bond. By comparing the vibrational spectra of the isotopically labeled compound with its unlabeled counterpart, researchers can identify bands that are directly influenced by the substitution. For instance, studies on similar peptides have shown that replacing 14N with 15N leads to characteristic shifts in the frequencies of amide vibrations umich.eduresearchgate.net. These shifts are predictable based on the reduced mass effect and are crucial for unambiguously assigning bands corresponding to N-H stretching, C-N stretching, and N-H bending within the peptide backbone. Techniques like isotope-edited IR spectroscopy, where spectra are recorded before and after isotopic substitution, allow for the isolation and assignment of specific vibrational contributions from the labeled atoms umich.edu.
Sensitivity of Amide I, II, and III Bands to Conformational Changes and Hydrogen Bonding
The amide I, II, and III bands are considered characteristic vibrational signatures of the peptide backbone and are highly sensitive to the molecule's secondary structure and hydrogen bonding patterns scialert.nethhu.deacs.org.
Amide I band: Primarily arises from the C=O stretching vibration, typically observed in the range of 1600-1700 cm⁻¹. Its frequency and shape are strongly influenced by hydrogen bonding and dihedral angles, making it a sensitive indicator of protein secondary structures like α-helices and β-sheets scialert.nethhu.deacs.org. For example, a free amide C=O group (no hydrogen bonding) would appear at a higher frequency (~1704 cm⁻¹), whereas hydrogen-bonded carbonyls shift to lower frequencies hhu.de.
Amide II band: Results from a coupled N-H bending and C-N stretching vibration, typically found around 1500-1600 cm⁻¹. It is also sensitive to conformation and hydrogen bonding scialert.net.
Amide III band: Involves C-N stretching and N-H in-plane bending, usually observed in the 1200-1350 cm⁻¹ region. This band is also informative about the peptide backbone conformation and hydrogen bonding scialert.netacs.org.
Changes in the local environment, such as alterations in hydrogen bond networks or variations in dihedral angles, lead to measurable shifts and intensity changes in these amide bands, providing insights into the conformational state of this compound and its interactions.
Analysis of Vibrational Frequencies and Intensities in Relation to Isotopic Substitution
The incorporation of 15N into this compound directly impacts its vibrational spectrum through the principles of isotopic substitution. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing 14N (atomic mass ≈ 14.003 amu) with 15N (atomic mass ≈ 15.000 amu) increases the reduced mass involved in vibrations, particularly those associated with N-H stretching, C-N stretching, and bending modes involving nitrogen. This mass increase leads to a predictable downshift in the vibrational frequencies of the affected modes umich.eduresearchgate.net.
For instance, amide modes that involve N-H stretching or C-N stretching will exhibit lower frequencies in this compound compared to its unlabeled counterpart. The magnitude of this shift can be quantified and used to confirm the position of the isotopic label. Furthermore, isotopic substitution can also influence the intensities of vibrational bands due to changes in dipole moment derivatives and mode coupling umich.edu. Studies on isotopic labeling in peptides often involve normal mode analysis and density functional theory (DFT) calculations to accurately predict and assign these frequency and intensity changes, providing a robust framework for understanding the vibrational dynamics of this compound in relation to its isotopic composition umich.eduresearchgate.net.
Table 1: Illustrative Vibrational Frequency Shifts upon 15N Substitution in Amide Modes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Glycylglycine) | Expected Shift upon 15N Substitution (cm⁻¹) | Primary Vibrational Motion |
| Amide I | 1630-1680 | Small to moderate (e.g., 5-15) | C=O Stretch |
| Amide II | 1510-1570 | Moderate to significant (e.g., 10-30) | N-H Bend, C-N Stretch |
| Amide III | 1220-1300 | Significant (e.g., 20-50) | C-N Stretch, N-H Bend |
Note: The exact frequency shifts are dependent on the specific conformation, hydrogen bonding, and local environment of the peptide. These values are illustrative based on general observations of isotopic effects in peptide spectroscopy.
Glycyl Glycine 15n2 As a Model System in Biochemical and Biophysical Research
Fundamental Studies of Peptide Bond Chemistry and Reactivity
The peptide bond is the fundamental linkage in proteins, and understanding its formation and cleavage is central to biochemistry. Glycyl-glycine-¹⁵N₂ provides a simplified, yet representative, model for studying the chemistry of this essential bond.
The formation of a peptide bond is a condensation reaction, also known as dehydration synthesis, where the amino group of one amino acid acts as a nucleophile, attacking the carboxyl group of another, resulting in the elimination of a water molecule. sketchy.comkhanacademy.org Conversely, the breaking of a peptide bond occurs through hydrolysis, a reaction that involves the addition of a water molecule across the bond to regenerate the original carboxyl and amino groups. sketchy.comlongdom.org
Quantum mechanical simulations have been used to model these processes. For instance, studies on the condensation of two glycine (B1666218) molecules show a mechanism involving a transition state where a water molecule can facilitate the proton exchange required for the reaction to proceed. nih.gov The hydrolysis process is essentially the reverse of formation, where a water molecule's hydroxyl group attacks the carbonyl carbon of the peptide bond, and the hydrogen attaches to the amide nitrogen. sketchy.comlongdom.org
Using Glycyl-glycine-¹⁵N₂, researchers can track the nitrogen atoms during these reactions. For example, during hydrolysis catalyzed by specific enzymes (proteases), the ¹⁵N label allows for precise monitoring of the cleavage event and the subsequent fate of the resulting amino groups using techniques like mass spectrometry. physoc.org This is crucial for confirming reaction pathways and identifying intermediates.
The stability of the peptide amide bond is significantly influenced by its environment, including the solvent and the presence of catalysts. While the peptide bond is generally stable, its hydrolysis can be accelerated under harsh conditions, such as in the presence of strong acids or bases at elevated temperatures. mdpi.com The rate of this cleavage is also affected by the molecular structure surrounding the bond. nih.gov
Isotopic tracers like Glycyl-glycine-¹⁵N₂ are invaluable for quantifying the stability of the peptide bond under various conditions. physoc.orgnih.gov By monitoring the rate of appearance of ¹⁵N-labeled glycine from the hydrolysis of Glycyl-glycine-¹⁵N₂, researchers can precisely measure the impact of different solvents, pH levels, and catalysts on bond stability. nih.gov For example, metal-organic frameworks have been shown to catalyze the hydrolysis of the Gly-Gly bond by coordinating with the amide oxygen and the amine nitrogen, activating the bond for cleavage. mdpi.com Stable isotope tracers can provide detailed information on the flux through such catalytic pathways. physoc.org
Enzyme-Substrate Interaction Studies and Kinetic Isotope Effects
Enzymes that act on peptides, such as proteases and peptidases, are central to countless biological processes. Glycyl-glycine-¹⁵N₂ is an excellent substrate for probing the mechanisms of these enzymes.
Kinetic Isotope Effects (KIEs) are a powerful tool for investigating enzymatic transition states. einsteinmed.edu A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes alters the rate of the reaction. einsteinmed.edunih.gov This change in rate provides information about bond vibrations at the moment of catalysis. einsteinmed.edu
For enzymatic reactions involving Glycyl-glycine-¹⁵N₂, the ¹⁵N KIE can elucidate the mechanism of peptide bond cleavage or formation. The observed ¹⁵N KIE reports on changes in the bonding environment of the nitrogen atom in the transition state of the rate-limiting step. nih.gov For example, in the oxidation of an amino acid, the observed ¹⁵N KIE is a product of the equilibrium isotope effect on the deprotonation of the substrate's amino group and the intrinsic isotope effect on the chemical bond-breaking step. nih.gov By measuring the reaction rates of the unlabeled (¹⁴N) versus the labeled (¹⁵N) dipeptide, scientists can determine if breaking or forming a bond involving the nitrogen atom is part of the slowest step in the reaction, thereby revealing intricate details of the catalytic mechanism. einsteinmed.edunih.gov
Table 1: Representative ¹⁵N Kinetic Isotope Effects in Amino Acid Oxidation This table presents illustrative data based on findings from related systems to demonstrate the principles of ¹⁵N KIE studies.
| Parameter | Value | Interpretation |
| 15(V/Kalanine) | 1.0145 ± 0.0007 | The observed KIE for the overall enzymatic reaction with alanine as a substrate. nih.gov |
| 15Keq (amine deprotonation) | 1.0233 ± 0.0004 | The equilibrium isotope effect for the removal of a proton from the amino group. nih.gov |
| 15kchem (calculated) | 0.9917 ± 0.0006 | The calculated inverse isotope effect on the C-H bond cleavage step, indicating changes in the nitrogen bonding environment during this step. nih.gov |
The binding of a substrate to an enzyme's active site is the first step in catalysis and often induces conformational changes in the enzyme. nih.govrsc.org These structural shifts are critical for properly positioning the substrate for the chemical reaction. researchgate.net
The ¹⁵N label in Glycyl-glycine-¹⁵N₂ serves as a sensitive probe for these interactions, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov When the ¹⁵N-labeled dipeptide binds to an enzyme, changes in the chemical environment of the ¹⁵N nuclei can be detected as shifts in the NMR spectrum. nih.gov This allows researchers to identify the specific atoms involved in binding and to characterize the conformational state of the substrate in the active site. These techniques can reveal how an enzyme achieves its substrate specificity—its ability to distinguish between different molecules. nih.govnih.gov For example, NMR studies on other ¹⁵N-labeled peptides have successfully characterized the conformational changes that occur upon binding to target proteins, demonstrating a shift to a more stable, structured state. nih.gov
Metal Ion Coordination and Complexation Behavior of ¹⁵N-Labeled Dipeptides
The interaction of peptides with metal ions is crucial for the function of metalloenzymes and has applications in the design of new materials and therapeutic agents. nih.govnih.gov Glycine and its peptides are effective ligands, typically acting in a bidentate fashion to form stable five-membered chelate rings with metal ions through the amino nitrogen and a carboxylate oxygen. iupac.orgjocpr.compearson.com
The ¹⁵N label in Glycyl-glycine-¹⁵N₂ provides a direct spectroscopic window into the nitrogen atom's involvement in metal coordination. Techniques like NMR can be used to study the structure of these metal-peptide complexes in solution. nih.gov The coordination of a metal ion to the ¹⁵N-labeled amino group causes a significant change in the electronic environment of the nitrogen, which can be readily detected. This allows for the determination of binding constants and the elucidation of the precise coordination geometry of the complex. researchgate.netnih.gov
Table 2: Coordination Properties of Glycine with Various Metal Ions This table summarizes general findings on the interaction between glycine (the constituent amino acid of Glycyl-glycine) and various metal ions.
| Metal Ion | Coordination Preference | Complex Stoichiometry (Metal:Ligand) | Notes |
| Cu(II) | Bidentate (N, O) | 1:2 | Forms stable, colored complexes. researchgate.net |
| Ni(II) | Bidentate (N, O) | 1:2 | Forms stable, colored complexes. researchgate.netnih.gov |
| Zn(II) | Bidentate (N, O) | 1:2 | Forms colorless complexes. researchgate.netnih.gov |
| Co(II) | Bidentate (N, O) | 1:2 | Forms stable, colored complexes. jocpr.com |
| Mg(II), Ca(II) | Bidentate (O, O) with zwitterion | Varies | Prefers coordination with the carboxylate oxygens of zwitterionic glycine. nih.gov |
Characterization of Metal-Peptide Binding Sites and Stoichiometry
Glycyl-glycine, the simplest dipeptide, serves as a fundamental model for studying the interactions between metal ions and peptides. The coordination typically involves the N-terminal amino group and the oxygen from the carboxylate group, forming stable five-membered chelate rings. iupac.org The specific binding sites and stoichiometry of metal complexes with Glycyl-glycine can be determined using various analytical techniques.
Divalent metal ions such as Mn(II), Ni(II), Cu(II), and Zn(II) generally form complexes with a 1:2 metal-to-ligand ratio, while trivalent ions like Cr(III) and Fe(III) coordinate in a 1:3 ratio. ekb.egjocpr.com The formation of these complexes is highly dependent on pH, as a competition exists between the metal ion and protons for the ligand's binding sites. libretexts.org For instance, with Ni(II), the formation of successive complexes (NiL, NiL2, and NiL3, where L is the glycinate ligand) is observed as the pH increases from 4 to above 8. ijnc.ir
Spectroscopic methods, particularly infrared (IR) spectroscopy, are instrumental in characterizing these binding interactions. Coordination of the glycyl-glycine ligand to a metal ion via the carboxylate oxygen and the amino nitrogen is confirmed by shifts in the vibrational frequencies of the C=O and N-H bonds. jocpr.com Detailed compositional analysis to confirm stoichiometry can be achieved through methods like inductively coupled plasma (ICP) analysis, which provides precise elemental ratios. nih.gov
Table 1: Stoichiometry of Metal-Glycyl-glycine Complexes
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Coordination Sites |
|---|---|---|
| Cu(II) | 1:2 | Amino N, Carboxylate O |
| Ni(II) | 1:2, 1:3 | Amino N, Carboxylate O |
| Zn(II) | 1:2 | Amino N, Carboxylate O |
| Fe(III) | 1:3 | Amino N, Carboxylate O |
| Mg(II) | 1:1 | Terminal Amine, Amide, Carboxylate |
This table summarizes common stoichiometries for metal complexes with glycyl-glycine based on findings from various studies. ekb.egjocpr.comijnc.irnih.gov
Influence of Isotopic Labeling on Coordination Geometry and Stability Constants
The introduction of stable isotopes, such as ¹⁵N in Glycyl-glycine-¹⁵N₂, provides a powerful, non-perturbative probe for investigating the nuances of metal-peptide interactions without significantly altering the chemical properties of the molecule. Isotopic labeling is a cornerstone of quantitative proteomics and allows for precise tracking and characterization in complex systems. nih.gov
The primary influence of ¹⁵N labeling is on spectroscopic analysis rather than on the intrinsic coordination geometry or stability constants. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to the ¹⁵N nucleus. For instance, ¹⁵N NMR can provide detailed information about the electronic environment of the nitrogen atoms upon metal binding. Changes in the ¹⁵N chemical shift can elucidate which nitrogen atoms (e.g., the N-terminal amine vs. the amide nitrogen) are directly involved in coordination. titech.ac.jptitech.ac.jp
Biophysical Probing of Peptide Self-Assembly and Aggregation Nucleation
Glycine-rich peptides, including Glycyl-glycine, have an intrinsic capacity to self-assemble, forming structures ranging from fibers to networked fibrils. nih.gov This propensity is driven by intermolecular interactions, making Glycyl-glycine an excellent model system for studying the fundamental processes of peptide aggregation, which are relevant to both materials science and diseases involving amyloid fibril formation. rsc.org
The self-assembly process is often a nucleation-dependent phenomenon, where soluble monomers or small oligomers undergo a conformational change and associate to form a stable nucleus. nih.gov This nucleus then templates the rapid growth of larger aggregates and fibrils. The initial stages of this process, involving the formation of transient, low-molecular-weight oligomers, are often difficult to characterize due to their heterogeneity and low concentration. biorxiv.org Biophysical techniques that can monitor these early events are crucial for understanding the entire aggregation pathway. The inherent tendency of peptide chains to form secondary structures and aggregate is a primary cause of variability in synthetic efficiency during peptide assembly.
Monitoring Early-Stage Aggregation Processes Using ¹⁵N-NMR and MS
The use of Glycyl-glycine-¹⁵N₂ is particularly advantageous for monitoring the initial steps of self-assembly using ¹⁵N-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
¹⁵N-NMR Spectroscopy: Solution NMR is a powerful tool for studying the conformation and dynamics of peptides at the monomer stage and in the formation of early, soluble oligomers. nih.gov By labeling the peptide with ¹⁵N, researchers can use techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to monitor changes in the chemical environment of each nitrogen atom as aggregation proceeds. The disappearance or broadening of specific signals in the NMR spectrum can indicate which residues are becoming part of a larger, slower-tumbling aggregate. nih.gov This provides residue-specific information about the aggregation process that is often lost in bulk measurements. nih.gov
Mass Spectrometry (MS): MS, particularly when coupled with ion mobility (IM-MS), is highly effective for characterizing the size and distribution of early-stage oligomers. quora.com Because of its well-defined molecular weight, Glycyl-glycine serves as an excellent calibration compound and a model for studying peptide fragmentation. quora.com In aggregation studies, MS can detect the presence of dimers, trimers, and higher-order oligomers directly from the mass-to-charge (m/z) ratio. IM-MS further allows for the separation of these oligomers based on their size and shape, providing insight into the conformational changes that accompany the initial self-assembly steps. biorxiv.org
Investigation of Intermolecular Hydrogen Bonding in Peptide Fibril Formation
The stability of peptide fibrils is largely derived from a network of intermolecular hydrogen bonds that form between peptide backbones, creating extended β-sheet structures. nih.gov Glycyl-glycine-¹⁵N₂, as a model system, allows for detailed investigation of these crucial interactions.
Solid-state NMR (ssNMR) is the method of choice for the structural characterization of insoluble, non-crystalline peptide assemblies like fibrils. nih.govspringernature.com The incorporation of ¹⁵N labels is often essential for these experiments. nih.gov By selectively labeling the amide nitrogen, it is possible to measure internuclear distances and torsion angles that define the fibril's structure at an atomic level. pnas.org
Specific ssNMR techniques can directly probe hydrogen bonds. For example, experiments can measure the distance between a ¹⁵N-labeled amide nitrogen and a nearby carbonyl oxygen (¹⁷O-labeled) from an adjacent peptide strand, providing direct evidence of an N-H···O=C hydrogen bond. nih.gov Furthermore, the chemical shift of the ¹⁵N nucleus in the solid state is highly sensitive to its local environment, including the length and angle of the hydrogen bond it participates in. titech.ac.jptitech.ac.jpnsf.gov Studies on glycine-containing oligopeptides have shown a correlation between the ¹⁵N chemical shift and hydrogen bond geometry, allowing NMR to be used as a ruler for these interactions. titech.ac.jp
Table 2: Representative ¹⁵N Chemical Shifts and Hydrogen Bond Characteristics in Solid Peptides
| Peptide System | ¹⁵N Chemical Shift (ppm) | Hydrogen Bond Type | Reference |
|---|---|---|---|
| α-glycine | 381.9 (relative to NH₄NO₃) | N-H···O | nsf.gov |
| L-Alanylglycylglycine | ~85-95 (relative to NH₄NO₃) | Intermolecular C=O···H-N | titech.ac.jp |
| BocGlyAla | ~120 (urethane N) | Intermolecular C=O···H-N | titech.ac.jp |
This table provides examples of ¹⁵N chemical shifts observed in solid-state glycine-containing peptides, which are sensitive to the local hydrogen bonding environment.
Interactions with Model Biological Interfaces
The interaction of peptides with biological interfaces, such as cell membranes, is fundamental to many biological processes. Short peptides like Glycyl-glycine can serve as simplified models to understand the driving forces of these interactions, including adsorption, insertion, and orientation at the interface. nih.gov Model membrane systems, like lipid bilayers or micelles, provide a controlled environment to study these phenomena. nih.gov
The N-terminal glycine of a peptide can significantly influence its interaction with lipid bilayers. nih.gov Studies using model membranes have shown that even simple amino acids and dipeptides can adsorb to the lipid-water interface, driven by a combination of electrostatic and hydrophobic forces. Theoretical and experimental work has demonstrated that glycine can form hydrogen bonds with the phosphate groups of lipids like dipalmitoylphosphatidylcholine (DPPC). researchgate.net
Studies of Glycyl-glycine-¹⁵N₂ Adsorption and Orientation at Lipid Bilayers
Determining the precise location and orientation of a peptide at a lipid bilayer is key to understanding its function. nih.govscholaris.ca Isotopic labeling with ¹⁵N is a powerful tool for these studies, particularly when combined with solid-state NMR spectroscopy on lipid bilayers aligned on glass plates. nih.gov
When Glycyl-glycine-¹⁵N₂ is introduced to an aligned lipid bilayer sample, the observed ¹⁵N chemical shift in the ssNMR spectrum is dependent on the orientation of the N-H bond relative to the external magnetic field. nih.gov By measuring this chemical shift, researchers can determine the average orientation of the peptide backbone at the membrane interface. For example, this technique can distinguish whether a peptide lies flat on the surface (in-plane) or inserts into the bilayer. nih.gov
These orientation studies can be complemented by other biophysical techniques. Neutron diffraction, using selectively deuterated peptides, can determine the partitioning depth of different parts of the molecule within the bilayer. scholaris.cascholaris.ca Techniques like X-ray photoelectron spectroscopy (XPS) can be used to quantify the amount of peptide adsorbed onto a model surface, with the nitrogen signal serving as a proxy for peptide concentration. biomaterials.org The combination of these methods, enabled by isotopic labeling, provides a comprehensive picture of how even a simple dipeptide like Glycyl-glycine-¹⁵N₂ interacts with and orients itself at a model biological interface.
Analysis of Peptide-Surface Interactions in Bio-interfacial Science
The study of interactions between peptides and biological or synthetic surfaces is a cornerstone of bio-interfacial science, with implications for biocompatibility, biomaterial design, and understanding fundamental biological processes. Glycyl-glycine-15N2 serves as an invaluable model system in this field. The incorporation of the stable isotope ¹⁵N into both nitrogen atoms of the glycyl-glycine molecule allows for precise tracking and characterization of the peptide's behavior at interfaces without altering its fundamental chemical properties.
Researchers utilize advanced surface-sensitive techniques to probe the adsorption, orientation, and conformational changes of this compound on various substrates. The ¹⁵N label is particularly advantageous in techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy and isotope-resolved vibrational spectroscopy. These methods can distinguish the labeled peptide from other nitrogen-containing molecules in the environment, providing unambiguous signals about its interaction with the surface.
Studies involving this compound often focus on its interaction with model membranes, such as lipid bilayers and reverse micelles, to mimic cellular interfaces. nih.govresearchgate.netnih.gov For instance, investigations have explored how the peptide associates with the interface versus the bulk aqueous phase. nih.govresearchgate.netnih.gov It has been observed that dipeptides like glycyl-glycine tend to associate between the interface and the bulk water pool of reverse micelles. nih.govresearchgate.netnih.gov This is in contrast to monomeric glycine, where the N-terminus resides in the ordered interstitial water layer while the C-terminus is located in the bulk water. nih.govresearchgate.netnih.gov
Furthermore, the interaction of glycine-based peptides with inorganic surfaces like silica has been a subject of research, particularly in the context of prebiotic chemistry and the origins of life. unito.itacs.org In such studies, isotope labeling, including with ¹⁵N, is crucial for tracing the pathways of peptide formation and their subsequent self-assembly and structural dynamics on the mineral surface. unito.itacs.org
The data gathered from these studies provide a detailed picture of the forces driving peptide-surface interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. This knowledge is critical for the development of new biomaterials, drug delivery systems, and biosensors.
Table 1: Research Findings on Peptide-Surface Interactions
| Research Area | Key Findings |
|---|---|
| Model Membrane Interactions | Dipeptides like glycyl-glycine preferentially associate between the interface and the bulk water of model membrane systems. nih.govresearchgate.netnih.gov |
| Inorganic Surface Interactions | Isotope labeling helps in understanding the growth mechanisms and secondary structure formation of glycine peptides on silica surfaces. unito.itacs.org |
| Peptide Orientation | The specific orientation of glycine and its peptides at an interface can be determined using spectroscopic techniques enhanced by isotopic labeling. nih.govresearchgate.netnih.gov |
Role in Fundamental Research of Peptide Transport and Absorption Mechanisms
Understanding the mechanisms by which peptides are transported across biological membranes and absorbed in the gastrointestinal tract is a fundamental area of biochemistry and physiology. This compound is an excellent tool for elucidating these complex processes. The isotopic labeling allows researchers to trace the journey of the dipeptide through biological systems, distinguishing it from endogenous, unlabeled glycyl-glycine and its constituent amino acid, glycine.
In studies of intestinal absorption, this compound can be administered orally, and its appearance and concentration in the bloodstream can be monitored over time. This approach provides direct evidence for the rate and extent of dipeptide absorption. It has been shown that dipeptides are generally absorbed more efficiently than their corresponding free amino acids. nih.gov This is attributed to the presence of specific peptide transporters, such as PepT1, in the intestinal brush border membrane.
The use of this compound allows for precise quantification of transport kinetics. By measuring the flux of the labeled dipeptide across cell monolayers (e.g., Caco-2 cells) that serve as a model for the intestinal epithelium, researchers can determine key transport parameters. These studies help to characterize the substrate specificity, affinity, and capacity of peptide transporters.
Furthermore, this compound is instrumental in studying the metabolic fate of absorbed dipeptides. Once transported into the enterocytes, dipeptides can be either hydrolyzed into their constituent amino acids by intracellular peptidases or transported intact into the bloodstream. The ¹⁵N label enables researchers to track whether the nitrogen from the dipeptide appears in the plasma as intact glycyl-glycine, free glycine, or incorporated into other nitrogen-containing compounds. Studies have indicated that in the small intestine, dipeptides are taken up by a different and often more effective mechanism than single amino acids. nih.gov
The insights gained from using this compound in transport and absorption studies are crucial for nutrition science, drug development (as many drugs are peptide-based or designed to utilize peptide transporters), and understanding diseases related to malabsorption. nih.gov
Table 2: Research Findings on Peptide Transport and Absorption
| Research Aspect | Key Findings |
|---|---|
| Absorption Efficiency | Dipeptides like glycyl-glycine are often absorbed more rapidly and completely than an equivalent mixture of their constituent amino acids. nih.gov |
| Transport Mechanism | Specific transporters in the small intestine are responsible for the uptake of dipeptides, a mechanism distinct from amino acid transport. nih.gov |
| Metabolic Fate | Isotopic labeling with ¹⁵N allows for the tracking of the dipeptide and its metabolic products (e.g., free amino acids) within the body. |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glycine |
Computational and Theoretical Investigations of Glycyl Glycine 15n2
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties
Quantum chemical methods are instrumental in understanding the electronic structure and predicting the spectroscopic properties of molecules. These calculations provide a detailed molecular picture that complements experimental observations.
Density Functional Theory (DFT) for Ground State Geometries, Electronic Charge Distribution, and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational approach for determining the ground-state geometries, electronic charge distribution, and predicting vibrational frequencies of molecules. Studies on glycylglycine (B550881) have employed DFT methods to explore its stable conformations and vibrational modes. For instance, DFT calculations have been used to optimize the geometries of glycylglycine conformers and analyze hydrogen bonding interactions research-solution.comnih.gov. The B3LYP functional, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G**, is frequently applied for these types of calculations nih.govmaterialsciencejournal.orgrsc.orgresearchgate.net. These studies aim to correlate calculated vibrational frequencies with experimental IR and Raman spectra, providing insights into the molecular structure and bonding. While specific vibrational frequencies for Glycyl-glycine-¹⁵N₂ are not detailed in the search results, the methodology applied to glycylglycine is directly transferable.
Ab Initio Methods for High-Accuracy Prediction of NMR Chemical Shifts and Coupling Constants
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to achieve high accuracy in predicting NMR spectroscopic parameters like chemical shifts and coupling constants. Studies have utilized these methods for related systems, including glycylglycine dipeptides, to calculate shielding tensors and ¹⁵N chemical shift anisotropy (CSA) materialsciencejournal.orgnih.gov. These calculations are crucial for interpreting experimental NMR data and understanding the electronic environment of specific nuclei, such as the ¹⁵N atoms in Glycyl-glycine-¹⁵N₂. For example, DFT-IGLO calculations have been performed for shielding tensors of glycyl-glycine, with findings indicating specific orientations of the ¹⁵N CSA tensor relative to the N–H bond materialsciencejournal.orgnih.gov.
Calculation of Isotopic Effects on Molecular Properties and Spectroscopic Parameters
The incorporation of stable isotopes, such as ¹⁵N, can subtly influence molecular properties and spectroscopic parameters due to changes in mass and nuclear spin. While specific computational studies detailing the effects of ¹⁵N₂ labeling on the molecular properties and spectroscopic parameters of Glycyl-glycine-¹⁵N₂ were not found in the provided search results, isotopic effects are a well-established phenomenon in spectroscopy. Changes in vibrational frequencies and NMR chemical shifts can occur due to the reduced zero-point energy associated with heavier isotopes. Studies on other isotopically labeled compounds demonstrate the importance of considering these effects for precise interpretation of experimental data mdpi.com.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules in solution, including their conformational landscapes, interactions with the solvent, and the formation of hydrogen bonding networks.
Exploration of Conformational Space and Free Energy Landscapes of Glycyl-glycine-¹⁵N₂ in Solution
MD simulations are essential for mapping the conformational space of peptides and understanding the relative stability of different conformers. Studies on glycylglycine have utilized computational methods, including DFT and MD, to identify low-energy conformers and analyze their structural preferences research-solution.comnih.gov. While specific free energy landscapes for Glycyl-glycine-¹⁵N₂ in solution were not detailed in the search results, MD simulations generally provide data that can be used to construct such landscapes, revealing the most probable conformations and the energy barriers between them.
Analysis of Solvent Interactions, Hydrogen Bonding Networks, and Water Exchange Dynamics
Understanding how a molecule interacts with its surrounding solvent is critical for elucidating its behavior in biological or chemical environments. MD simulations can provide detailed insights into solvent interactions, the formation and dynamics of hydrogen bonding networks, and the rates of solvent exchange around the solute. Studies on glycine (B1666218) and related peptides highlight the importance of hydration and hydrogen bonding in their conformational behavior and solubility rsc.orgrsc.orgnih.gov. Although specific MD analyses of solvent interactions, hydrogen bonding networks, and water exchange dynamics for Glycyl-glycine-¹⁵N₂ were not found, the methodologies employed for similar peptide systems are applicable.
Compound List:
Glycyl-glycine-¹⁵N₂
Emerging Research Applications and Methodological Contributions of Glycyl Glycine 15n2
Development of Advanced NMR Pulse Sequences and Data Processing Algorithms Calibrated with 15N-Labeled Peptides
The precise isotopic labeling of Glycyl-glycine-15N2 makes it an excellent standard for calibrating and validating advanced Nuclear Magnetic Resonance (NMR) pulse sequences and data processing algorithms. Researchers utilize such uniformly labeled peptides to test the sensitivity and resolution of new NMR techniques designed for biomolecular analysis. These standards help in refining methods for spectral assignment and quantitative NMR, which are crucial for understanding protein structure and dynamics researchgate.net. By providing a well-defined 15N signal, this compound aids in developing algorithms that can accurately process complex NMR data, especially in challenging samples or when dealing with low-abundance molecules.
Standardization of Isotope Ratio Measurements in Analytical Chemistry and Metrology
In analytical chemistry and metrology, this compound contributes to the standardization of isotope ratio measurements. Its known 15N enrichment allows it to serve as a reference material for calibrating mass spectrometers and other analytical instruments used for quantifying nitrogen isotopes. This standardization is critical for ensuring accuracy and comparability of results across different laboratories and experiments, particularly in fields like environmental science and metabolic research where precise nitrogen flux measurements are required alfa-chemistry.com. The compound's stable isotopic signature provides a reliable benchmark for developing and validating methods for isotope-dilution mass spectrometry (IDMS) nih.gov.
Role as a Precursor in the Rational Design and Synthesis of More Complex 15N-Labeled Biomolecules
This compound functions as a fundamental building block and precursor in the rational design and synthesis of more complex 15N-labeled biomolecules ennoreindiachemicals.combldpharm.com. Researchers can incorporate this dipeptide into larger peptide chains or proteins, ensuring a defined isotopic enrichment pattern throughout the synthesized molecule. This is particularly important in proteomics and structural biology, where 15N-labeled proteins are essential for NMR spectroscopy to determine protein structures, study protein-ligand interactions, and investigate dynamic processes at an atomic level alfa-chemistry.com. The controlled introduction of 15N via this compound allows for precise tracking of nitrogen atoms within metabolic pathways and cellular processes alfa-chemistry.comnih.gov.
Utilization in the Development of New Bioanalytical Detection Platforms
The compound finds application in the development of novel bioanalytical detection platforms. Its isotopic label can be used as a unique tag for developing highly sensitive assays and biosensors. For instance, in mass spectrometry-based assays, this compound can serve as an internal standard to improve the accuracy and reliability of quantifying target analytes. This is crucial for diagnostic tools, drug discovery, and environmental monitoring, where precise detection and quantification of biomolecules are paramount nih.govnist.gov. The ability to precisely track the 15N label enhances the sensitivity and specificity of these detection systems.
Applications in Advanced Materials Science as a Building Block for Peptide-Based Functional Materials
In advanced materials science, this compound can be utilized as a building block for creating peptide-based functional materials. The incorporation of isotopic labels can potentially influence the self-assembly properties, structural integrity, or spectroscopic characteristics of resulting peptide materials. While research in this specific area for this compound is emerging, the broader field of peptide-based materials leverages peptides for their biocompatibility, self-assembly capabilities, and potential for tailored functionalities. The 15N enrichment could enable specific characterization techniques or provide unique properties to materials designed for applications in areas such as drug delivery, tissue engineering, or advanced sensors.
Future Perspectives and Uncharted Territories in Glycyl Glycine 15n2 Research
Integration of Multimodal Spectroscopic and Computational Data for Enhanced Structural Elucidation
The structural elucidation of biomolecules is increasingly reliant on the integration of data from multiple spectroscopic techniques, a trend that holds significant promise for studies involving Glycyl-glycine-15N2. As a simple model system, this dipeptide is an ideal candidate for benchmarking and refining new methodologies that combine experimental data with computational chemistry. aip.orgdtu.dkresearchgate.nettandfonline.com
Future research is anticipated to focus on creating comprehensive datasets that merge high-resolution spectroscopic information of this compound. This could involve combining data from:
X-ray Photoelectron Spectroscopy (XPS): To probe the core-level electronic structures of the constituent atoms. aip.org
Raman Spectroscopy: To investigate vibrational modes, which are sensitive to conformation and intermolecular interactions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N labels serve as sensitive probes for NMR studies, providing detailed information about the local chemical environment.
These experimental datasets can then be used to validate and refine theoretical models. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the spectroscopic properties of this compound. nih.govresearchgate.net By comparing the calculated spectra with experimental data, researchers can gain a more accurate understanding of the molecule's conformation, electronic structure, and intermolecular interactions. aip.orgbiu.ac.il This integrated approach is expected to be particularly valuable for understanding the subtle effects of isotopic labeling on molecular properties.
Table 1: Potential Multimodal Spectroscopic and Computational Approaches for this compound
| Spectroscopic Technique | Computational Method | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Hartree-Fock Calculations | Core-level electronic structure, chemical states of atoms. aip.org |
| Raman Spectroscopy | Discrete-Continuum Solvation Models | Vibrational modes, molecular conformation, and solvation effects. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Ab initio Quantum Chemical Calculations | Local chemical environment, internuclear distances, and dynamics. researchgate.net |
Advancements in Automated and High-Throughput Synthesis of Complex 15N-Labeled Peptides
The synthesis of peptides has been significantly advanced by automated and high-throughput methodologies. nih.govchemrxiv.orgbeilstein-journals.orgamericanpeptidesociety.orgresearchgate.netspringernature.com While this compound is a relatively simple molecule, the techniques developed for its synthesis can be extended to more complex ¹⁵N-labeled peptides. Future developments in this area are likely to focus on the following:
Automated Fast-Flow Peptide Synthesis (AFPS): This technique has shown promise in the synthesis of low-complexity peptides and proteins and could be adapted for the rapid and efficient production of peptides containing this compound and other labeled amino acids. chemrxiv.org
Solid-Phase Peptide Synthesis (SPPS): Continued optimization of SPPS protocols, including the use of novel resins and coupling reagents, will facilitate the high-throughput synthesis of libraries of ¹⁵N-labeled peptides. nih.govgoogle.comnih.gov This will enable the rapid screening of peptides for various biological activities.
Combinatorial Synthesis: The development of combinatorial methods will allow for the generation of large libraries of peptides with diverse sequences and isotopic labeling patterns. nih.govnih.gov This will be a powerful tool for drug discovery and the development of new biomaterials.
These advancements will not only make ¹⁵N-labeled peptides more accessible to the broader scientific community but will also enable the exploration of a much larger sequence space in structure-activity relationship studies. nih.gov
Table 2: Comparison of Peptide Synthesis Methodologies
| Synthesis Method | Key Advantages | Applicability to ¹⁵N-Labeled Peptides |
| Automated Fast-Flow Peptide Synthesis (AFPS) | Rapid synthesis times, efficient for long peptides. chemrxiv.org | High potential for the production of complex labeled peptides. |
| Solid-Phase Peptide Synthesis (SPPS) | High purity, well-established protocols, amenable to automation. nih.govbeilstein-journals.org | Routinely used for the synthesis of labeled peptides. |
| Combinatorial Synthesis | Generation of large peptide libraries for high-throughput screening. nih.govnih.gov | Enables the creation of diverse libraries of labeled peptides. |
Exploration of Non-Canonical Roles and Interactions in Synthetic Biological Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. While Glycyl-glycine is a canonical dipeptide, the introduction of the ¹⁵N isotope in this compound allows it to be used as a tracer to explore novel functions in engineered biological circuits and metabolic pathways.
One promising area of research is the use of this compound in studies of synthetic metabolic pathways, such as the reductive glycine (B1666218) pathway (rGlyP). nih.gov The rGlyP is a synthetic pathway for the assimilation of one-carbon compounds, and glycine is a key intermediate. By feeding engineered organisms with this compound, researchers can trace the flow of nitrogen through the pathway and identify potential bottlenecks or competing reactions. This information is crucial for optimizing the efficiency of the pathway for the production of biofuels and other valuable chemicals. nih.gov
Furthermore, there is growing interest in the incorporation of non-canonical amino acids into proteins to create novel functions. While glycine is a canonical amino acid, the methodologies developed to study the metabolic fate of this compound could be adapted to investigate the incorporation and impact of ¹⁵N-labeled non-canonical amino acids in synthetic biological systems.
Potential for Novel Analytical or Sensing Probe Development
The development of sensitive and selective biosensors is a major goal in analytical chemistry and biomedical research. Peptides are attractive candidates for the development of biosensors due to their biocompatibility and the ability to tailor their sequences for specific targets. nih.govanu.edu.aunih.gov this compound, as a simple and stable dipeptide, could serve as a foundational component in the design of novel analytical probes and sensors.
Future research may explore the incorporation of this compound into more complex peptide structures that are designed to bind to specific analytes. The ¹⁵N label could then be used as a reporter group for detection by NMR or mass spectrometry. For example, a peptide-based sensor for a particular metal ion could be designed where the binding of the metal ion causes a change in the chemical environment of the ¹⁵N label, which can be detected as a shift in the NMR spectrum.
Another potential application is in the development of fluorescent probes. While Glycyl-glycine itself is not fluorescent, it can be chemically modified with a fluorophore. The ¹⁵N label could be used in conjunction with other spectroscopic techniques to study the interaction of the probe with its target and to elucidate the sensing mechanism. The development of a computationally designed optical sensor for glycine, known as GlyFS, demonstrates the feasibility of creating sensors for small amino acids and their derivatives. anu.edu.aunih.gov
Synergistic Research Combining 15N-Labeling with Other Isotopic Probes for Comprehensive System Characterization
To gain a more complete understanding of complex biological systems, it is often necessary to track multiple molecular components simultaneously. The use of this compound in combination with other isotopic probes, such as those containing ¹³C or ²H, offers a powerful approach for comprehensive system characterization.
For example, in metabolic studies, researchers could use this compound to trace the fate of nitrogen, while simultaneously using ¹³C-labeled glucose to track the flow of carbon. This dual-labeling strategy would provide a more detailed picture of the metabolic network and how it is perturbed under different conditions.
In structural biology, combining ¹⁵N-labeling with ¹³C-labeling in peptides allows for more sophisticated NMR experiments that can provide more detailed structural information. Tandem mass spectrometry can also be used to confirm the location of heavy isotope labels in peptides that are labeled with both ¹⁵N and ¹³C. This approach has been used to determine the percent incorporation of ¹⁵N and ¹³C labels and has identified metabolic scrambling effects that were not detectable in NMR experiments alone.
The synergistic use of multiple isotopic probes will be a key feature of future research, enabling a more holistic understanding of biological processes at the molecular level.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Glycyl-glycine- in isotopic labeling studies?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling using -enriched glycine precursors. Characterization requires -NMR and -NMR to confirm isotopic incorporation, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via reverse-phase HPLC with UV/Vis or charged aerosol detection. For reproducibility, experimental sections must detail reagent suppliers, isotopic enrichment levels, and chromatographic conditions to enable replication .
Q. How can researchers ensure the stability of Glycyl-glycine- under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should employ kinetic assays (e.g., UV-Vis spectroscopy or LC-MS) to monitor degradation rates. Buffer systems (e.g., phosphate or Tris-HCl) must be selected based on target pH ranges, with temperature-controlled experiments conducted in triplicate. Data should include Arrhenius plots to predict shelf-life under storage conditions. Contradictions in stability profiles between studies often arise from differences in ionic strength or trace metal contamination, necessitating rigorous buffer preparation protocols .
Q. What analytical techniques are most effective for quantifying Glycyl-glycine- in biological matrices?
- Methodological Answer : LC-MS/MS with isotope dilution using -labeled internal standards provides high specificity and accuracy. Calibration curves must cover physiologically relevant concentrations (nM–µM), with validation parameters (e.g., limit of detection, matrix effects) reported per FDA bioanalytical guidelines. Confounding factors, such as ion suppression in plasma, require optimization of extraction protocols (e.g., protein precipitation vs. solid-phase extraction) .
Advanced Research Questions
Q. How can isotopic scrambling of in Glycyl-glycine- be minimized during metabolic tracing experiments?
- Methodological Answer : Scrambling arises via transamination or non-enzymatic reactions. To mitigate this, use cell culture media lacking unlabeled nitrogen sources and incorporate enzyme inhibitors (e.g., aminooxyacetate for transaminases). Data validation requires parallel experiments with -labeled analogs and kinetic modeling to distinguish true metabolic flux from artifactual redistribution .
Q. What strategies resolve contradictions in reported binding affinities of Glycyl-glycine- with metal ions across studies?
- Methodological Answer : Discrepancies often stem from variations in ionic strength, counterion effects (e.g., Cl⁻ vs. NO₃⁻), or measurement techniques (ITC vs. fluorescence quenching). A standardized protocol should include:
- Buffers with defined ionic strength (e.g., 150 mM NaCl).
- Control experiments to account for inner-filter effects in fluorescence assays.
- Triplicate measurements using orthogonal methods (e.g., NMR titrations and ITC) .
Q. How does the isotopic purity of Glycyl-glycine- impact its utility in protein dynamics studies using NMR relaxation dispersion?
- Methodological Answer : purity >98% is critical to avoid signal dilution in - HSQC spectra. Contaminating introduces split peaks, complicating relaxation rate calculations. Researchers should validate isotopic enrichment via NMR integration of -HSQC against a -reference and report batch-specific purity data in supplementary materials .
Q. What computational models are validated for predicting the solvation dynamics of Glycyl-glycine- in aqueous vs. membrane-mimetic environments?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36 or AMBER) must be parameterized for isotopic effects. Validation requires comparison with experimental data (e.g., neutron scattering for water dynamics or NMR-derived rotational correlation times). Discrepancies in hydration free energy predictions should be analyzed using adaptive sampling or Markov state models .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation by combining orthogonal techniques (e.g., NMR, MS, and computational modeling) to resolve conflicts in isotopic labeling efficiency or metabolic flux data .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR spectra, MS chromatograms, and simulation trajectories in public repositories (e.g., Zenodo or BioStudies) .
- Ethical Reporting : Disclose batch-to-batch variability in isotopic enrichment and potential conflicts arising from reagent suppliers in the "Methods" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
